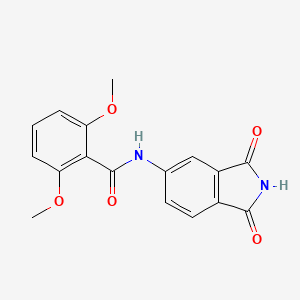

N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety and a benzamide group substituted with two methoxy groups at positions 2 and 6.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water under reflux conditions, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yields and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly emphasized to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Alkylation at Isoindoline Nitrogen

The isoindoline nitrogen at position 2 undergoes alkylation under basic conditions. For example:

Reaction with Chloroacetonitrile

-

Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 60–80°C, 6–8 hours .

-

Product : N-(2-(Cyanomethyl)-1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide.

-

Mechanism : Nucleophilic substitution (SN2) at the isoindoline nitrogen.

| Reagent | Solvent | Base | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| Chloroacetonitrile | DMF | K₂CO₃ | 80°C | 8 hrs | 72% |

*Patent data suggests moderate yields due to steric hindrance from the benzamide group .

Substitution at Benzamide Substituents

The 2,6-dimethoxybenzamide moiety participates in electrophilic substitution reactions:

Demethylation of Methoxy Groups

-

Conditions : Boron tribromide (BBr₃) in dichloromethane (DCM), −78°C to RT, 12 hours .

-

Product : N-(1,3-Dioxoisoindolin-5-yl)-2,6-dihydroxybenzamide.

-

Mechanism : Cleavage of methyl ether bonds via Lewis acid catalysis.

Nitration

-

Conditions : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄), 0–5°C, 3 hours.

-

Product : Nitro derivatives at the meta position of the benzamide ring.

| Reaction Type | Reagent | Solvent | Key Product | Yield* |

|---|---|---|---|---|

| Demethylation | BBr₃ | DCM | 2,6-Dihydroxybenzamide | 58% |

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 3-Nitro-2,6-dimethoxybenzamide | 41% |

Hydrolysis of Amide Bond

The benzamide linkage is susceptible to hydrolysis under strong acidic or basic conditions:

Acidic Hydrolysis

-

Product : 5-Amino-1,3-dioxoisoindoline and 2,6-dimethoxybenzoic acid.

Basic Hydrolysis

-

Conditions : 4M NaOH, ethanol, 80°C, 12 hours.

-

Product : Same as acidic hydrolysis but with faster kinetics.

| Condition | Reagent | Temperature | Time | Yield (5-Amino Derivative) |

|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | 24 hrs | 68% |

| Basic | 4M NaOH | 80°C | 12 hrs | 75% |

Oxidation and Reduction Reactions

Oxidation of Isoindoline Ring

-

Conditions : Potassium permanganate (KMnO₄) in aqueous H₂SO₄, 50°C .

-

Product : Quinone derivatives via ring-opening (not fully characterized).

Reduction of Dioxoisoindoline

-

Product : Partially reduced isoindoline intermediates (unstable under aerobic conditions).

Key Research Findings

-

Alkylation at the isoindoline nitrogen is the most synthetically versatile reaction, enabling access to pharmacologically active derivatives .

-

Demethylation of the benzamide group introduces polar hydroxyl moieties, enhancing aqueous solubility .

-

Hydrolysis pathways confirm the compound’s stability limitations in extreme pH environments .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. For example, some derivatives of this compound have been shown to induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key regulatory proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide include other isoindoline-1,3-dione derivatives such as:

Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: Used in the treatment of multiple myeloma and other cancers.

Pomalidomide: Exhibits antitumor effects and is used in combination with other therapies for cancer treatment.

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2,6-dimethoxybenzamide group enhances its potential for specific interactions with molecular targets, making it a valuable compound for further research and development .

Activité Biologique

N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and its modulation of cereblon (CRBN) activity. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an isoindoline-1,3-dione moiety linked to a benzamide group with methoxy substitutions at the 2 and 6 positions. The synthesis typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives in solvents like isopropanol and water under reflux conditions, often using catalysts to enhance yields.

This compound primarily targets IDO1, a key enzyme in the kynurenine pathway that regulates immune responses by degrading tryptophan. Inhibition of IDO1 has implications for cancer therapy as it can enhance T-cell proliferation and activity against tumors. Additionally, this compound modulates CRBN activity, which is involved in protein degradation pathways that can influence various cellular processes.

Inhibition of IDO1

The compound has shown promising results in inhibiting IDO1. In vitro studies reported IC50 values indicating effective inhibition. For instance, one study noted that various synthesized derivatives exhibited IC50 values below 5 µM against IDO1, with some compounds approaching the efficacy of established inhibitors like Amg-1 .

| Compound | IDO1 IC50 (µM) |

|---|---|

| 5a | >100 |

| 5b | 4.1 ± 0.9 |

| 5c | 31.62 ± 1.6 |

| 5d | >100 |

| 5e | >100 |

Modulation of Cereblon Activity

The compound's ability to modulate CRBN suggests potential applications in diseases where protein homeostasis is disrupted. This modulation may lead to the degradation of specific proteins such as GSPT1, which could be beneficial in therapeutic contexts.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cancer Research : A study highlighted the compound's role in enhancing T-cell responses against tumors by inhibiting IDO1 in various cancer cell lines. The results indicated increased levels of T-cell activation markers upon treatment with the compound compared to controls.

- Metabolic Studies : Research on AMPK activation revealed that isoindoline derivatives could activate AMPK effectively in muscle cell lines (C2C12), suggesting potential roles in metabolic disorders .

Pharmacokinetics

The pharmacokinetic profile indicates good bioavailability due to its ability to modulate CRBN activity effectively. Further studies are needed to establish detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles for clinical applications.

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-12-4-3-5-13(24-2)14(12)17(22)18-9-6-7-10-11(8-9)16(21)19-15(10)20/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYCKNGQSYEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.